2-(3-Methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Description
This compound features a unique acetamide backbone with a 3-methylphenyl group attached to the carbonyl carbon and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety on the nitrogen (Fig. 1). The trifluoromethyl and hydroxyl groups on the propyl chain impart distinct electronic and steric properties, influencing solubility, metabolic stability, and target interactions.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-13-6-5-7-14(10-13)11-16(23)22-12-17(24,18(19,20)21)15-8-3-2-4-9-15/h2-10,24H,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXXLDJUELRDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenylamine and 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid.
Amidation Reaction: The 3-methylphenylamine is reacted with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactants and catalysts efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Nucleophiles: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Compounds with modified trifluoromethyl groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Study of Reaction Mechanisms: It is used to study the mechanisms of amide bond formation and cleavage.
Biology
Enzyme Inhibition: The compound is investigated for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.
Protein Binding Studies: It is used in studies to understand protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Pharmacological Research: It is used in pharmacological research to study its effects on various biological pathways.
Industry
Material Science: The compound is explored for its potential use in developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Catalysis: It is used as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group and hydroxy group play crucial roles in its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and affecting downstream biological processes.
Receptor Modulation: It interacts with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Acetamide Derivatives
EF3 [2-(2-Nitroimidazol-1[H]-yl)-N-(3,3,3-Trifluoropropyl)Acetamide]
- Structural Differences : EF3 replaces the 2-hydroxy-2-phenylpropyl group with a simpler 3,3,3-trifluoropropyl chain and incorporates a 2-nitroimidazole ring.
- Functional Impact: The nitroimidazole moiety enables EF3 to act as a hypoxia marker by binding to hypoxic cells during photodynamic therapy (PDT).
N-(3-Amino-2-Methylphenyl)-2-(2,4-Difluorophenoxy)Acetamide
- Structural Differences: This analog features a 2,4-difluorophenoxy group and an amino-methylphenyl substituent.
- Functional Impact: The fluorine atoms enhance lipophilicity and metabolic stability, while the amino group may facilitate interactions with biological targets like kinases or GPCRs .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide
- Structural Differences : A benzothiazole ring replaces the trifluorohydroxypropyl group, and a 3-methoxyphenyl group is present.
- Functional Impact: Benzothiazole derivatives are known for antitumor and antimicrobial activities. The methoxy group may modulate electron density, affecting binding affinity .
Physicochemical Properties
Notes:
- Trifluoromethyl groups enhance metabolic stability and membrane permeability across analogs .
Biological Activity
The compound 2-(3-Methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a novel organic molecule that has garnered interest in the pharmaceutical field due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22F3N2O2
- Molecular Weight : 368.39 g/mol
General Anesthetic Activity
Research indicates that analogs of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide demonstrate significant general anesthetic properties. These compounds have been shown to reduce the minimum alveolar concentration (MAC) of isoflurane without adversely affecting hemodynamic parameters such as heart rate and blood pressure at therapeutic doses .
Anticonvulsant Activity
The compound exhibits potent anticonvulsant activity, particularly in models such as maximal electroshock (MES) and subcutaneous metrazol (scMET). In these studies, it achieved a therapeutic index of 10 for MES activity, indicating a favorable safety profile .
The mechanism by which this compound exerts its effects appears to involve modulation of GABA(A) receptor activity. Studies have shown that it enhances GABA(A) current in hippocampal neurons at concentrations as low as 10 µM .
Study on Anesthetic Properties
In a controlled study, researchers synthesized various analogs of the compound and evaluated their anesthetic effects. The results demonstrated that certain analogs significantly reduced isoflurane MAC values while maintaining stable cardiovascular parameters. This suggests that these compounds could be developed as safer alternatives to traditional anesthetics .
Anticonvulsant Efficacy
Another study focused on the anticonvulsant properties of the compound. The results indicated that it effectively prevented seizures in animal models without causing sedation or other side effects commonly associated with conventional anticonvulsants. This highlights its potential for use in treating epilepsy and other seizure disorders .
Comparative Analysis of Related Compounds
| Compound Name | Anesthetic Activity | Anticonvulsant Activity | Side Effects |
|---|---|---|---|
| This compound | High | High | Minimal |
| 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | Moderate | Low | Moderate |
| Isoflurane | High | None | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
